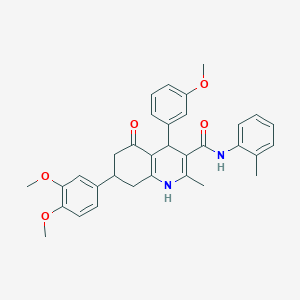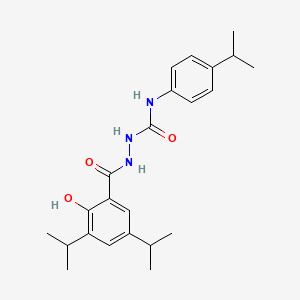![molecular formula C19H25N3O3 B4622867 N-(4-{4-[(3-methyl-1-piperidinyl)carbonyl]-2-oxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4622867.png)
N-(4-{4-[(3-methyl-1-piperidinyl)carbonyl]-2-oxo-1-pyrrolidinyl}phenyl)acetamide
Übersicht
Beschreibung
The chemical compound of interest, due to its complex structure, relates closely to a class of compounds that exhibit significant biological activities. These compounds often involve intricate synthesis processes and are analyzed for their potential in various applications, excluding drug use and dosage specifics as requested.
Synthesis Analysis
The synthesis of compounds similar to the one mentioned involves complex reactions, including the formation of specific acetamide derivatives. For instance, the synthesis of N-aryl/aralkyl substitued-2"[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives demonstrates the intricate steps involved in producing compounds with significant biological activity (Khalid et al., 2014).
Molecular Structure Analysis
The molecular and crystal structures of related compounds, such as 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)hydropyridine, offer insights into the conformational flexibility and the role of intramolecular and intermolecular hydrogen bonds in molecular packing in crystals. These studies are crucial for understanding the molecular basis of the compound's properties and activities (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Chemical reactions involving similar compounds, such as the three-component reaction of tautomeric amidines with 3-ferrocenylmethylidene-2,4-pentanedione, lead to the formation of complex derivatives. These reactions highlight the compound's reactivity and potential for forming structurally diverse derivatives with unique properties (Klimova et al., 2013).
Physical Properties Analysis
The synthesis and analysis of related compounds provide valuable information on their physical properties, such as solubility and crystallinity, which are essential for their application in various fields.
Chemical Properties Analysis
The chemical properties of compounds like "N-(4-{4-[(3-methyl-1-piperidinyl)carbonyl]-2-oxo-1-pyrrolidinyl}phenyl)acetamide" can be inferred from studies on their synthesis, reactions, and molecular structure. For example, the synthesis of fluorinated derivatives of sigma-1 receptor modulators illustrates the approach to modifying chemical properties to enhance biological activity or specificity (Kuznecovs et al., 2020).
Wissenschaftliche Forschungsanwendungen
Photochemical Synthesis of N-arylacetyl Lactams
Research by Lei Jiang et al. (2013) explored the photochemical formation of N-arylacetyl lactams from N-phenylglyoxylic acid derivatives, a process significant for synthesizing compounds with similar structures to the requested molecule. This study provides insight into the chemical reactions and potential applications of these lactams in pharmaceuticals.
Anxiolytic Piperidine Acetamide Derivatives
Kordik et al. (2006) studied diarylacetylene piperidinyl amides as novel anxiolytics, including compounds similar to the requested molecule, and found them effective in animal models for treating anxiety. This research Kordik et al. (2006) highlights the potential therapeutic applications of piperidinyl acetamide derivatives.
Pharma Market and Patent Analysis
Dr. Valentin Habernickel (2002) reviewed the pharma market as reflected by patents, including compounds with structures related to the requested molecule, indicating their importance in developing new medications. This analysis Habernickel, 2002 shows the economic and therapeutic relevance of such compounds.
Structural and Biological Activity Studies
Several studies have focused on the synthesis, structural analysis, and evaluation of biological activities of compounds structurally related to "N-(4-{4-[(3-methyl-1-piperidinyl)carbonyl]-2-oxo-1-pyrrolidinyl}phenyl)acetamide". For instance, Obniska et al. (2015) synthesized a series of acetamides evaluated for their anticonvulsant activity, offering insights into their therapeutic potential Obniska et al., 2015.
Eigenschaften
IUPAC Name |
N-[4-[4-(3-methylpiperidine-1-carbonyl)-2-oxopyrrolidin-1-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-13-4-3-9-21(11-13)19(25)15-10-18(24)22(12-15)17-7-5-16(6-8-17)20-14(2)23/h5-8,13,15H,3-4,9-12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAQLJGCPORIMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{4-[(3-methylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}phenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-biphenylyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4622794.png)
![2-cyano-3-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-N-propylacrylamide](/img/structure/B4622795.png)
![1-[(2-methylbenzyl)sulfonyl]piperidine](/img/structure/B4622802.png)
![4-({[(2-chloro-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4622803.png)
![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4622820.png)

![N-[1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B4622834.png)
![1-(4-fluorophenyl)-3-[(2-hydroxy-5-methylphenyl)amino]-2-propen-1-one](/img/structure/B4622840.png)
![2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4622845.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(2-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B4622855.png)

![N-(2-chloro-3-pyridinyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4622879.png)
